molecular formula C19H12Br2N2O3 B15015786 2,4-dibromo-6-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol

2,4-dibromo-6-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol

Katalognummer: B15015786
Molekulargewicht: 476.1 g/mol
InChI-Schlüssel: ZLTANEIIIVZXSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-DIBROMO-6-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL is a complex organic compound characterized by the presence of bromine, nitro, and biphenyl groups

Vorbereitungsmethoden

The synthesis of 2,4-DIBROMO-6-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL typically involves multiple steps. One common synthetic route includes the bromination of phenol derivatives followed by the introduction of the nitro and biphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,4-DIBROMO-6-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 2,4-DIBROMO-6-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL exerts its effects involves interactions with various molecular targets. The nitro and bromine groups can participate in electron transfer reactions, while the biphenyl group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or other molecular pathways, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,4-DIBROMO-6-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL include other dibromophenols and nitro-substituted biphenyls. For example:

    2,4-Dibromophenol: Similar in structure but lacks the nitro and biphenyl groups.

    2,6-Dibromo-4-methylphenol: Another dibromophenol with a methyl group instead of the nitro and biphenyl groups.

    3,5-Dibromophenol: Differently substituted dibromophenol with bromine atoms at the 3 and 5 positions.

The uniqueness of 2,4-DIBROMO-6-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL lies in its combination of bromine, nitro, and biphenyl groups, which confer distinct chemical and biological properties not found in simpler dibromophenols .

Eigenschaften

Molekularformel

C19H12Br2N2O3

Molekulargewicht

476.1 g/mol

IUPAC-Name

2,4-dibromo-6-[[4-(4-nitrophenyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C19H12Br2N2O3/c20-15-9-14(19(24)18(21)10-15)11-22-16-5-1-12(2-6-16)13-3-7-17(8-4-13)23(25)26/h1-11,24H

InChI-Schlüssel

ZLTANEIIIVZXSP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N=CC3=C(C(=CC(=C3)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.